molecular formula C10H15ClO3 B6220594 rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans CAS No. 2757961-52-5

rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans

Cat. No. B6220594
CAS RN: 2757961-52-5
M. Wt: 218.7
InChI Key:
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Description

Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans (rac-MCC) is a synthetic compound that has been widely used in drug discovery and development, and in the field of biochemical research. Rac-MCC is a chiral compound and is used as a chiral auxiliary in asymmetric synthesis. Its unique properties have enabled it to be used in a wide range of research applications.

Scientific Research Applications

Rac-MCC is used in a number of scientific research applications, including drug discovery and development, and in the field of biochemical research. It is used as a chiral auxiliary in asymmetric synthesis, and is also used in the synthesis of a variety of pharmaceuticals and natural products. Rac-MCC is also used in the synthesis of chiral compounds for the development of new drugs and in the study of enzyme-catalyzed reactions.

Mechanism of Action

Rac-MCC acts as a chiral auxiliary in asymmetric synthesis. It binds to a chiral substrate, such as an amino acid or a peptide, and helps to direct the reaction towards the desired stereochemical outcome. Rac-MCC also acts as a catalyst in the synthesis of chiral compounds, and is used to control the stereoselectivity of the reaction.
Biochemical and Physiological Effects
Rac-MCC has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to have an anti-inflammatory effect, and to have an inhibitory effect on the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Rac-MCC has a number of advantages and limitations for lab experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. It is also easy to use, as it can be used in a variety of reaction conditions. However, it is a relatively unstable compound, and it is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for the use of rac-MCC. It could be used in the development of new drugs, as it can be used as a chiral auxiliary in asymmetric synthesis. It could also be used in the study of enzyme-catalyzed reactions, and in the synthesis of a variety of pharmaceuticals and natural products. Additionally, it could be used in the development of new chiral compounds, and in the study of its biochemical and physiological effects.

Synthesis Methods

Rac-MCC is synthesized by a reaction of cyclohexyl chloroacetate with a chiral secondary amine, such as 1-phenylethylamine or 1-methyl-2-pyrrolidinone, in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting product is isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans involves the reaction of cyclohexanone with chloroacetyl chloride to form 4-chloroacetylcyclohexanone, which is then reacted with methyl magnesium bromide to form rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexanone. This intermediate is then reacted with methyl magnesium bromide and carbon dioxide to form rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans.", "Starting Materials": [ "Cyclohexanone", "Chloroacetyl chloride", "Methyl magnesium bromide", "Carbon dioxide" ], "Reaction": [ "Cyclohexanone is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 4-chloroacetylcyclohexanone.", "4-chloroacetylcyclohexanone is reacted with methyl magnesium bromide in the presence of a proton source to form rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexanone.", "rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexanone is reacted with methyl magnesium bromide and carbon dioxide in the presence of a palladium catalyst to form rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans." ] }

CAS RN

2757961-52-5

Molecular Formula

C10H15ClO3

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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